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Compound of Interest

Compound Name: Tris(dimethylamino)silane

Cat. No.: B081438

This technical support guide provides troubleshooting advice and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals utilizing Plasma-
Enhanced Atomic Layer Deposition (PEALD) with the Tris(dimethylamino)silane (TDMAS)
precursor for the deposition of silicon-based thin films.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during PEALD processes with TDMAS,
offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: High Carbon and Nitrogen Impurity Levels in
the Film

Q: My deposited SiO2 or SiNx films show significant carbon and/or nitrogen contamination.
What are the likely causes and how can | mitigate this?

A: High impurity levels are a common challenge with aminofunctionalized precursors like
TDMAS due to the incomplete removal of precursor ligands. The primary factors influencing
impurity incorporation are plasma parameters and deposition temperature.

Potential Causes & Solutions:

 Insufficient Plasma Exposure Time: The plasma exposure step may not be long enough to
completely react with and remove the dimethylamino ligands from the surface.
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o Solution: Increase the plasma exposure time. This provides more reactive species (e.g.,
oxygen or nitrogen radicals) to the surface, enhancing the removal of carbon- and
nitrogen-containing fragments.[1][2] Be aware that excessively long plasma exposure can
lead to ion-induced damage or increased film stress.

e Inadequate Plasma Power: Low plasma power might not generate a sufficient density of
reactive radicals to effectively combust or convert the precursor ligands.

o Solution: Gradually increase the plasma power. Higher power can increase the
dissociation of the reactive gas (Oz, N2, etc.), leading to a higher concentration of reactive
species and more efficient ligand removal.[3][4] Note that very high power can also cause
substrate damage.

o Low Deposition Temperature: At lower temperatures, the energy might be insufficient for
complete surface reactions and desorption of byproducts.

o Solution: Increase the deposition temperature within the ALD window. Higher
temperatures can promote more efficient ligand removal and produce denser films with
lower impurity content.[5][6]

e Reactant Gas Composition: The choice and composition of the plasma gas can significantly
impact impurity removal.

o Solution for SiNx: For silicon nitride deposition, using a mixture of Hz and N2 in the plasma
can be more effective at removing carbon than N2 plasma alone. Hydrogen radicals are
highly effective at breaking C-N and C-H bonds.[7]

o Solution for SiO2: Adding Ar to the Oz plasma can sometimes improve the efficiency of
ligand removal.[8]

Issue 2: Poor Film Uniformity and Conformality

Q: I am observing poor film uniformity across the wafer and low conformality in high-aspect-
ratio structures. What should | investigate?

A: Non-uniformity and poor conformality in PEALD can stem from several factors, including
precursor dosing, purge times, and the nature of the plasma.
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Potential Causes & Solutions:

e Incomplete Precursor Saturation: The TDMAS precursor pulse may be too short to allow for
a full monolayer to adsorb across the entire surface, especially in complex topographies.

o Solution: Increase the TDMAS pulse time to ensure self-limiting growth is achieved.
Saturation curves (plotting growth per cycle vs. precursor pulse time) should be generated
to determine the minimum time required for saturation.[9]

e Inadequate Purge Times: If the purge step after the TDMAS pulse is too short, precursor
molecules can remain in the chamber, leading to a Chemical Vapor Deposition (CVD)-like
growth component and non-uniformity. Similarly, a short purge after the plasma step can
leave reactive species that interact with the next TDMAS pulse.

o Solution: Increase the duration of the purge steps. This ensures all non-chemisorbed
precursors and reactive byproducts are removed from the chamber before the next step in
the ALD cycle.

e Plasma-Induced Non-Conformality: The directional nature of ions in the plasma can lead to
higher growth rates on horizontal surfaces compared to vertical sidewalls in high-aspect-ratio
structures, a known issue in PEALD.[10]

o Solution: Optimize the plasma parameters. Using a remote plasma source can help, as it
primarily exposes the surface to radicals rather than energetic ions. For SiNx, introducing
an Hz plasma step before the N2 plasma step has been shown to improve step coverage.
[11][12] Lowering the plasma power or pressure can also reduce ion bombardment effects.

Issue 3: Low Growth Per Cycle (GPC)

Q: My growth per cycle (GPC) is lower than expected. What could be the reason?

A: Alow GPC can be caused by several factors related to both the precursor and the plasma

steps.

Potential Causes & Solutions:
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e Low Deposition Temperature: While higher temperatures can help with impurity removal,
very high temperatures (outside the ALD window) can lead to a decrease in GPC due to
precursor desorption or a reduced density of reactive surface sites.[5]

o Solution: Optimize the deposition temperature by performing a temperature window
experiment to find the range where the GPC is stable and maximized.

« Insufficient Plasma Reactants: If the plasma exposure time or power is too low, the surface
may not be fully reactivated for the next TDMAS pulse, leading to a lower GPC.

o Solution: Ensure the plasma step is sufficient to fully react with the adsorbed precursor
layer. This can be confirmed by running saturation curves for the plasma exposure time.
[13]

o Precursor Degradation: TDMAS can be sensitive to storage conditions and handling.

o Solution: Ensure the precursor is stored at the recommended temperature and that the
delivery lines are properly heated to prevent condensation. Verify the integrity of the

precursor.

Data Presentation: PEALD Parameters for TDMAS

The following tables summarize key experimental parameters from various studies on PEALD
using TDMAS for SiO2 and SiNx deposition.

Table 1: PEALD Parameters for SiO2 Deposition using
TDMAS and Oz Plasma
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Effect on Film
Parameter Value Range . Reference
Properties

Lower temperatures
can lead to higher
90 - 200 °C GPC but may [14]

increase impurity

Deposition

Temperature

levels.

Higher power
generally improves
film quality and
Plasma Power 50 - 300 W ) - [31[14]
reduces impurities,
but may decrease

GPC.

Longer exposure
improves film density
3-6s and reduces [14]

impurities, but can

Plasma Exposure

Time

decrease GPC.

Must be sufficient for
saturation; longer

TDMAS Pulse Time 04-1s pulses do not increase  [13]
GPC in a self-limiting

regime.

Varies significantly
Growth Per Cycle with temperature,
0.78 - 1.15 A/cycle [14]
(GPC) plasma power, and

exposure time.

Table 2: PEALD Parameters for SiNx Deposition using
TDMAS and N2/Hz Plasma
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Parameter Value Range

Effect on Film
Properties

Reference

Deposition
250 - 400 °C
Temperature

Higher temperatures
generally improve film
density and reduce

wet etch rate.

Plasma Gas N2, N2/H2 mixture

N2/Hz2 mixtures can be

more effective at
reducing carbon
impurities and
improving

conformality.

[7]

Plasma Exposure ]
i Varies
Time

Longer exposure can
improve film density
and reduce wet etch

rate.

[1]

TDMAS Pulse Time Varies

Must be sufficient to
achieve saturation for

uniform growth.

~0.38 A/cycle (with

other precursors)

Growth Per Cycle
(GPC)

TDMAS GPC for SiNx
is typically in a similar

range.

[11]

Experimental Protocols

This section provides a generalized methodology for optimizing a PEALD process using

TDMAS.

Protocol 1: Establishing the ALD Temperature Window

o Set Initial Parameters: Choose a starting set of parameters for TDMAS pulse time, purge

time, plasma gas, plasma power, and plasma exposure time based on literature values.
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» Vary Substrate Temperature: Perform a series of depositions at different substrate
temperatures (e.g., in 25 °C increments from 100 °C to 350 °C) while keeping all other
parameters constant.

o Measure Film Thickness: After deposition, measure the thickness of the resulting films using
an appropriate technique (e.g., ellipsometry).

o Calculate GPC: Divide the film thickness by the number of ALD cycles to obtain the GPC for
each temperature.

e Plot and Analyze: Plot the GPC as a function of temperature. The ALD window is the
temperature range where the GPC is relatively constant.

Protocol 2: Saturation Curves for Precursor and Plasma
Steps

e Select Temperature: Choose a deposition temperature within the established ALD window.

e Precursor Saturation:
o Fix the plasma exposure time and purge times.
o Perform a series of depositions with varying TDMAS pulse times (e.g., from 0.1 s to 2.0 s).
o Measure the thickness and calculate the GPC for each pulse time.

o Plot GPC vs. TDMAS pulse time. The saturation point is where the GPC no longer
increases with increasing pulse time. Select a pulse time slightly longer than this to ensure
robust processing.

e Plasma Saturation:
o Fix the TDMAS pulse time (at the determined saturation value) and purge times.

o Perform a series of depositions with varying plasma exposure times (e.g., from 1 s to 20

S).

o Measure the thickness and calculate the GPC for each exposure time.
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o Plot GPC vs. plasma exposure time. The saturation point is where the GPC stabilizes.
Choose an exposure time in this saturated regime.

Visualizations

The following diagrams illustrate key workflows and relationships in optimizing PEALD
processes with TDMAS.

Click to download full resolution via product page

Caption: Troubleshooting flowchart for high impurity levels.
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Caption: General workflow for PEALD process optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress uasti
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